molecular formula C8H20N2 B2763037 (4-Amino-4-methylpentyl)dimethylamine CAS No. 933723-04-7

(4-Amino-4-methylpentyl)dimethylamine

Cat. No.: B2763037
CAS No.: 933723-04-7
M. Wt: 144.262
InChI Key: AUEGKMPMUOXIIP-UHFFFAOYSA-N
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Description

(4-Amino-4-methylpentyl)dimethylamine, also known by its IUPAC name N1,N~1~,4-trimethyl-1,4-pentanediamine, is a chemical compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . This compound is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-methylpentyl)dimethylamine typically involves the reaction of 4-methylpentan-2-one with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, yield, and safety, often involving advanced techniques such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-methylpentyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary amines .

Scientific Research Applications

(4-Amino-4-methylpentyl)dimethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Amino-4-methylpentyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Amino-4-methylpentyl)dimethylamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

1-N,1-N,4-trimethylpentane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEGKMPMUOXIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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